Butylscopolamine is classified under anticholinergic drugs, which inhibit the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. It is derived from scopolamine through a chemical modification process involving butylation. This modification enhances its pharmacological properties, making it more effective for specific medical applications.
The synthesis of butylscopolamine typically involves the reaction of scopolamine with n-butyl bromide. The process can be conducted using various solvents and conditions to optimize yield and purity.
The yield of butylscopolamine can vary depending on the reaction conditions, with reported yields ranging from 30% to 65% depending on the method employed .
Butylscopolamine has a molecular formula of C₂₁H₃₃BrN₂O₄S and a molecular weight of approximately 441.48 g/mol. Its structure features a tropane ring system with a butyl group attached to the nitrogen atom.
This structural configuration contributes to its pharmacological activity by enhancing its affinity for muscarinic receptors.
Butylscopolamine undergoes various chemical reactions that can influence its stability and efficacy:
The stability profile is crucial for pharmaceutical formulations, necessitating careful consideration during storage and handling.
Butylscopolamine exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in smooth muscle tissues. By blocking these receptors, it inhibits parasympathetic nerve impulses that would normally cause muscle contraction, leading to:
This mechanism makes it particularly useful in treating conditions like irritable bowel syndrome and other gastrointestinal spasms.
These properties are essential for formulation development in pharmaceutical applications.
Butylscopolamine is widely utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other therapeutic areas due to its anticholinergic properties.
The historical development of butylscopolamine originates from mid-20th century pharmacological research aimed at modifying naturally occurring alkaloids to enhance therapeutic utility. Scopolamine (hyoscine), extracted from plants of the Solanaceae family including Atropa belladonna (deadly nightshade), Scopolia carniolica, and Hyoscyamus niger (henbane), provided the chemical foundation [3] [7]. Early medicinal use of unmodified scopolamine was limited by its penetration of the blood-brain barrier, causing significant neuropsychiatric side effects including hallucinations, delirium, and sedation – drawbacks particularly problematic for managing chronic gastrointestinal conditions [3] [7].
Butylscopolamine possesses a well-defined chemical structure that underpins its pharmacological behavior and distinguishes it from its parent compound, scopolamine.
Quaternary Ammonium Center: The critical structural modification differentiating butylscopolamine from scopolamine is the quaternization of the tropane nitrogen (N1). A butyl group (C₄H₉) is attached to this nitrogen, and the resulting positive charge is balanced by a bromide anion (Br⁻). This quaternary nitrogen (N⁺-CH₂-CH₂-CH₂-CH₃) is responsible for the molecule's permanent positive charge, low lipid solubility, and limited CNS penetration.
Molecular Properties: Butylscopolamine bromide has the chemical formula C₂₁H₃₀BrNO₄ and a molecular weight of 440.38 g/mol. The free cation (without the bromide counterion) has the formula C₂₁H₃₀NO₄⁺ and a molecular weight of 360.47 g/mol [1] [3] [4]. The average monoisotopic mass is 360.2169 Da [1]. The compound typically appears as a white or almost white crystalline powder [1] [7].
Structural Determinants of Action: The quaternary ammonium group is the paramount structural feature dictating butylscopolamine's pharmacokinetic and pharmacodynamic profile. The permanent positive charge:
Table 1: Chemical Identifiers and Properties of Butylscopolamine
Property | Value |
---|---|
Systematic Name (IUPAC) | [7(S)-(1α,2β,4β,5α,7β)]-9-Butyl-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium |
Synonyms | Hyoscine Butylbromide, Scopolamine Butylbromide, Butylscopolamine Bromide, N-Butylscopolammonium Bromide |
CAS Registry Number | 149-64-4 (Bromide Salt), 7182-53-8 (Cation) [1] [3] [4] |
DrugBank Accession Number | DB09300 [1] |
Molecular Formula | C₂₁H₃₀BrNO₄ (Bromide Salt), C₂₁H₃₀NO₄⁺ (Cation) [1] [3] |
Molecular Weight | 440.38 g/mol (Bromide Salt), 360.47 g/mol (Cation) [1] [3] |
Chemical Structure (SMILES) | CCCC[N+]1(C)[C@H]2CC@@HC[C@H]1[C@H]4[C@@H]2O4 [1] |
Chemical Structure (InChIKey) | HOZOZZFCZRXYEK-GSWUYBTGSA-M (Bromide Salt) [1] |
Modality | Small Molecule [1] |
Therapeutic Category | Antimuscarinic, Antispasmodic [1] |
The regulatory approval and accessibility of butylscopolamine vary significantly across global regions, reflecting differing regulatory evaluations and therapeutic traditions, despite its widespread clinical use and WHO recognition.
World Health Organization (WHO) Recognition: Butylscopolamine holds a prominent position on the WHO Model List of Essential Medicines, categorized as an indispensable agent needed within a basic health system [1] [3] [6]. This designation underscores its clinical utility in managing abdominal cramps and pain, particularly where access to broader formularies may be limited. The WHO listing emphasizes its role as a core component for symptomatic treatment of gastrointestinal spasticity and hypermotility disorders [1].
European Union & United Kingdom: Butylscopolamine enjoys broad approval and widespread availability. It is typically classified as a Pharmacy Medicine (P) or General Sales List (GSL, OTC) medication depending on the specific formulation (e.g., lower-dose tablets may be OTC, while injectables require prescription) [3] [4] [7]. It is marketed under various brand names, most notably Buscopan®, and as generics. National formularies across the EU include it for indications like abdominal cramps, biliary/renal colic, and as an adjunct in diagnostic procedures (e.g., radiology, endoscopy) [3] [7].
Australia: Regulated under Schedule 2 (Pharmacy Medicine) or Schedule 3 (Pharmacist Only Medicine), allowing purchase from pharmacies with varying levels of pharmacist oversight [3] [7]. It is readily available OTC for abdominal pain relief.
Canada: Available over-the-counter (OTC), typically under pharmacist supervision ("Pharmacist Only" designation) [3].
United States: Butylscopolamine occupies a unique and restricted regulatory position. It is NOT approved by the FDA for human use [1] [3] [7]. The only FDA-approved formulation (Buscopan® Injection) is explicitly labeled for veterinary use in horses to treat spasmodic colic [3]. Consequently, butylscopolamine is unavailable for human therapeutic use within the US market. Methscopolamine (another quaternary ammonium derivative) or other antispasmodics like dicyclomine are used as alternatives where peripheral anticholinergic effects are desired with reduced central activity [3].
Other Regions: The drug is approved and commonly available in many parts of Asia, Latin America, and Africa, often following the European model of OTC or pharmacy-only status for oral formulations. Fixed-dose combinations (e.g., butylscopolamine with paracetamol/acetaminophen or metamizole) are approved in some countries for conditions like menstrual cramps or stronger pain relief [1] [6].
Essential Medicine Status: Inclusion on the WHO Essential Medicines List (EML) is a powerful endorsement of butylscopolamine's public health value. This status signifies that it meets priority healthcare needs based on efficacy, safety, and cost-effectiveness within a basic health system framework. The EML listing facilitates its inclusion in national formularies, particularly in low- and middle-income countries, and can influence procurement and availability [1] [6].
Table 2: Global Regulatory Status Overview of Butylscopolamine
Region/Country | Regulatory Status for Human Use | Key Notes |
---|---|---|
World Health Organization (WHO) | Listed on Model List of Essential Medicines | Recognized as indispensable for basic health systems [1] [6] |
European Union (EU) | Approved (Market Authorized) | Widely available as P (Pharmacy) or GSL (General Sales List/OTC) medicine [3] [7] |
United Kingdom (UK) | Approved (Market Authorized) | GSL (OTC) for tablets; POM (Prescription Only) for injectables/suppositories [3] [4] [7] |
Australia | Approved | S2 (Pharmacy Medicine) or S3 (Pharmacist Only Medicine) [3] [7] |
Canada | Approved | OTC (Over-the-Counter), often Pharmacist only [3] |
United States (USA) | Not Approved (FDA) | Only veterinary formulation approved (for horses) [1] [3] [7]. Methscopolamine used as alternative. |
Japan | Approved | Prescription medicine [1] [6] |
Numerous other countries | Approved (Market Authorized) | Often OTC or Pharmacy status; FDCs available in some markets [1] [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7